Bizelesin (CAS 129655-21-6) is a highly potent, synthetic cyclopropylpyrroloindole (CPI) dimer designed as a bifunctional DNA minor groove alkylating agent. Modeled after the natural antitumor antibiotic CC-1065, Bizelesin features two reactive chloromethyl moieties that facilitate the formation of highly stable interstrand DNA cross-links at adenine-thymine (AT)-rich sequences. In preclinical procurement and drug development workflows, it is primarily sourced as an ultra-potent cytotoxic payload for targeted delivery systems or as a specialized mechanistic probe for DNA damage response (DDR) pathways. Its ability to induce cell cycle arrest and cellular senescence at picomolar concentrations makes it a critical benchmark material for evaluating novel cross-linking agents, establishing it as a superior alternative to conventional chemotherapeutics that require micro- to millimolar concentrations to achieve similar cytostatic effects .
Substituting Bizelesin with standard alkylating agents (like cisplatin) or monofunctional CPI analogs (like adozelesin) fundamentally alters the experimental DNA damage profile and payload potency. While adozelesin produces single-strand DNA lesions leading to transient S-phase blocks and apoptosis, Bizelesin’s dimeric structure specifically enforces double-strand interstrand cross-links, triggering distinct G2/M cell cycle arrest and cellular senescence [1]. Furthermore, replacing Bizelesin with its parent natural product, CC-1065, introduces lethal delayed hepatotoxicity in in vivo models, confounding therapeutic window evaluations [1]. Consequently, researchers requiring picomolar-level bifunctional cross-linking without CC-1065’s off-target systemic toxicity must procure Bizelesin specifically to ensure reproducible, mechanism-specific results.
In comparative in vitro assays against gynecologic cancer cell lines, Bizelesin demonstrated extraordinary cytotoxic potency, achieving IC50 values in the picomolar range. When benchmarked against standard chemotherapeutic cross-linkers, Bizelesin was shown to be 100 to 1,000 times more cytotoxic than cisplatin and adriamycin [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | Picomolar range IC50 |
| Comparator Or Baseline | Cisplatin / Adriamycin (Micro- to nanomolar range) |
| Quantified Difference | 100x to 1,000x greater cytotoxicity for Bizelesin |
| Conditions | In vitro gynecologic cancer cell line viability assays |
Justifies the procurement of Bizelesin as an ultra-potent payload for targeted delivery systems where conventional agents lack sufficient efficacy at low concentrations.
The structural dimerization of Bizelesin provides two reactive chloromethyl groups, enabling it to form highly stable DNA interstrand cross-links. In contrast, its monofunctional analog adozelesin can only form single-strand DNA adducts. Studies in human colon carcinoma HCT116 cells confirm that while both agents are highly toxic, Bizelesin uniquely induces double-strand cross-links that trigger sustained G2/M arrest and senescence at an IC50 of 2 pM, compared to adozelesin's IC50 of 0.2 nM (200 pM)[1].
| Evidence Dimension | DNA lesion formation and clonogenic IC50 |
| Target Compound Data | Double-strand cross-links; IC50 = 2 pM |
| Comparator Or Baseline | Adozelesin (Single-strand lesions; IC50 = 200 pM) |
| Quantified Difference | 100-fold lower IC50 and distinct double-strand cross-linking mechanism |
| Conditions | HCT116 human colon carcinoma cells, 4-hour drug exposure |
Essential for researchers who specifically require a bifunctional cross-linker to study senescence or double-strand DNA damage repair pathways rather than apoptosis.
The natural product parent compound, CC-1065, is notorious for causing lethal delayed hepatotoxicity in murine models, which severely limits its utility in advanced preclinical development. Bizelesin was specifically engineered to overcome this limitation. In vivo studies demonstrate that Bizelesin effectively inhibits the growth of various murine and human tumor xenografts without inducing the lethal hepatotoxicity characteristic of CC-1065 [1].
| Evidence Dimension | In vivo hepatotoxicity profile |
| Target Compound Data | Absence of lethal delayed hepatotoxicity at therapeutic doses |
| Comparator Or Baseline | CC-1065 (Induces lethal delayed hepatotoxicity) |
| Quantified Difference | Complete elimination of the dose-limiting delayed hepatotoxic response |
| Conditions | Murine and human tumor xenograft models |
Ensures that preclinical in vivo models evaluate true mechanistic efficacy without being confounded by the parent compound's systemic toxicity.
Bizelesin exhibits highly specific DNA targeting, binding to the minor groove and cross-linking adenine bases that are separated by 6 or 7 base pairs in AT-rich regions. This precise spatial requirement for cross-linking (e.g., 5'-TAATTA sequences) straightens the intrinsic bending of DNA, a structural change that is not observed with monoalkylating agents, which instead tend to increase DNA bending [1].
| Evidence Dimension | DNA structural modification |
| Target Compound Data | Cross-links adenines 6-7 base pairs apart, reducing intrinsic DNA bending |
| Comparator Or Baseline | Monoalkylating CPIs (Increase DNA bending) |
| Quantified Difference | Opposing effects on DNA tertiary structure (straightening vs. bending) |
| Conditions | Cell-free DNA sequence selectivity and gel electrophoresis assays |
Provides a highly predictable, sequence-specific molecular tool for structural biology and targeted DNA damage studies.
Due to its picomolar cytotoxicity and distinct bifunctional cross-linking mechanism, Bizelesin is an ideal candidate for ADC payload design. It is specifically procured when ultra-high potency is required to ensure efficacy upon targeted delivery to tumor cells, far outperforming standard cross-linkers like cisplatin [1].
Bizelesin is specifically utilized to induce G2/M cell cycle arrest and cellular senescence in p21-proficient cell lines. It serves as a benchmark bifunctional cross-linker for researchers needing to differentiate between apoptosis-inducing single-strand lesions (e.g., via adozelesin) and senescence-inducing double-strand lesions[2].
Because it successfully bypasses the lethal delayed hepatotoxicity associated with the parent compound CC-1065, Bizelesin is the preferred CPI analog for long-term in vivo tumor suppression models. It allows for the accurate assessment of therapeutic windows without confounding systemic toxicity [2].